molecular formula C16H14N2O2S2 B2418645 N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034493-04-2

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2418645
CAS No.: 2034493-04-2
M. Wt: 330.42
InChI Key: YRGSMILGRJWUKP-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents. One common method involves the reaction of 2-amino benzothiazole with 5-acetylthiophene-2-ethylamine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its acetylthiophene moiety, in particular, may enhance its interaction with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-10(19)14-5-3-12(22-14)6-7-17-16(20)11-2-4-13-15(8-11)21-9-18-13/h2-5,8-9H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGSMILGRJWUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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